N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide
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Overview
Description
N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide is a complex organic compound that features an adamantane core, a tert-butyl group, and a sulfonamide moiety. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in achieving high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural properties that may enhance drug efficacy and stability.
Mechanism of Action
The mechanism by which N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The adamantane core is known for its ability to interact with biological membranes, potentially disrupting viral replication or bacterial cell wall synthesis. The sulfonamide group can inhibit certain enzymes, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantyl)-2-chloroacetamide: Known for its antiviral properties.
N-(1-adamantyl)-2-hydroxyacetamide: Studied for its antibacterial activity.
N-(1-adamantyl)-2-aminoacetamide: Investigated for its potential use in drug development.
Uniqueness
N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide stands out due to its combination of an adamantane core, a tert-butyl group, and a sulfonamide moiety. This unique structure provides a balance of stability, reactivity, and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-4-tert-butylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO3S/c1-21(2,3)19-4-6-20(7-5-19)27(24,25)23-8-9-26-22-13-16-10-17(14-22)12-18(11-16)15-22/h4-7,16-18,23H,8-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWVDQIKHJIOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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